5-Bromo-2-chloronicotinaldehyde
Overview
Description
5-Bromo-2-chloronicotinaldehyde: is a chemical compound with the molecular formula C₆H₃BrClNO and a molecular weight of 220.45 g/mol . It is a derivative of nicotinaldehyde, characterized by the presence of bromine and chlorine atoms on the pyridine ring. This compound is primarily used in research settings, particularly in the fields of chemistry, biology, and materials science.
Scientific Research Applications
Chemistry: 5-Bromo-2-chloronicotinaldehyde is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new chemical reactions .
Biology: In biological research, this compound is used to study the effects of halogenated aldehydes on biological systems. It is also used in the synthesis of biologically active molecules .
Medicine: this compound is used in medicinal chemistry for the development of new pharmaceuticals. It serves as an intermediate in the synthesis of potential drug candidates .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymers .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloronicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method includes the bromination and chlorination of nicotinaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a halogenating agent, such as N-bromosuccinimide (NBS) for bromination and thionyl chloride for chlorination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully monitored to maintain the desired temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-chloronicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products:
Oxidation: 5-Bromo-2-chloronicotinic acid.
Reduction: 5-Bromo-2-chloronicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloronicotinaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The bromine and chlorine atoms can also participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
- 5-Bromo-2-chloropyridine
- 5-Bromo-2-chloro-4-hydroxypyridine
- 5-Bromo-2-chloro-4-iodopyridine
- 5-Bromo-2-chloro-4-ethoxypyridine
Comparison: 5-Bromo-2-chloronicotinaldehyde is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, along with an aldehyde functional group. This combination of functional groups provides distinct reactivity and makes it a versatile intermediate in organic synthesis. Compared to its analogs, this compound offers unique opportunities for the development of new chemical reactions and the synthesis of complex molecules .
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-5-1-4(3-10)6(8)9-2-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGPYNLZCNDPHTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630508 | |
Record name | 5-Bromo-2-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228251-24-9 | |
Record name | 5-Bromo-2-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloronicotinaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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